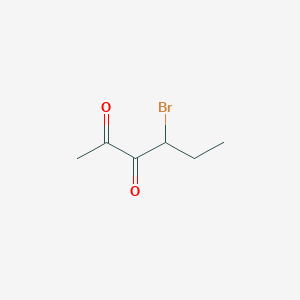
4-Bromohexane-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Bromohexane-2,3-dione can be achieved through multiple synthetic routes. One common method involves the bromination of hexane-2,3-dione using bromine in the presence of a catalyst . The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .
化学反应分析
4-Bromohexane-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-Bromohexane-2,3-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials .
作用机制
The mechanism by which 4-Bromohexane-2,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic reactions, making it a versatile intermediate in organic synthesis. Additionally, its diketone structure allows it to form stable complexes with various metal ions, which can be exploited in catalytic processes .
相似化合物的比较
4-Bromohexane-2,3-dione can be compared with other similar compounds, such as:
4-Chlorohexane-2,3-dione: Similar in structure but with a chlorine atom instead of bromine.
4-Fluorohexane-2,3-dione: Contains a fluorine atom, offering different reactivity and properties.
4-Iodohexane-2,3-dione: Features an iodine atom, which can influence its chemical behavior and applications.
生物活性
4-Bromohexane-2,3-dione is a compound of interest in the realm of organic chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H9BrO2. Its structure features a bromine atom attached to a hexane backbone with two ketone functional groups at the 2 and 3 positions. This configuration is critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. One significant mechanism involves the inhibition of specific enzymes, particularly those involved in metabolic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of HPPD leads to significant physiological effects in plant systems, suggesting that this compound may exhibit herbicidal properties through similar mechanisms .
Antiproliferative Effects
A study investigating various diketones found that derivatives related to this compound exhibited notable antiproliferative effects against cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50 values in the micromolar range against melanoma (A375) and cervical cancer (HeLa) cell lines . These findings suggest potential applications in cancer therapeutics.
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of compounds related to this compound. These models indicate that structural modifications can significantly enhance or reduce biological activity. For example, the presence of electron-withdrawing groups like bromine can increase inhibitory potency against specific targets .
Data Tables
属性
IUPAC Name |
4-bromohexane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-5(7)6(9)4(2)8/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHFNDTWTLPZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













